molecular formula C15H13FO2 B1277828 2-(3-Fluoro-4-methylbenzyl)benzoic acid CAS No. 313505-74-7

2-(3-Fluoro-4-methylbenzyl)benzoic acid

Cat. No. B1277828
M. Wt: 244.26 g/mol
InChI Key: NONIPMXEAJZBOX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylbenzyl)benzoic acid is a compound that can be associated with the field of organic chemistry, particularly in the context of fluorinated aromatic compounds. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluorobenzyl compounds and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves the use of fluorobenzyl iodides or alcohols as key intermediates. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, utilizes p-[18F]fluorobenzyl iodide as a prosthetic group, indicating that halogenated intermediates are crucial in the synthesis of such compounds . This suggests that similar strategies could be employed for the synthesis of 2-(3-Fluoro-4-methylbenzyl)benzoic acid, potentially involving halogenated intermediates or direct fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be studied using spectroscopic methods such as FT-IR and FT-Raman spectroscopy, as demonstrated in the analysis of 2,6-bis(trifluoromethyl)benzoic acid . Density Functional Theory (DFT) calculations can provide optimized geometries and vibrational wave numbers, which are essential for understanding the chemical activity and stability of the molecule. Such computational studies can also reveal information about hyper-conjugative interactions, charge delocalization, and sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Fluorobenzyl compounds can undergo various chemical reactions, including conjugation with amino acids or the formation of N-acetylcysteinyl conjugates as minor metabolites, as observed in the metabolism of fluorobenzyl alcohols in rats . These reactions are indicative of the reactivity of fluorobenzyl compounds and their potential metabolic pathways in biological systems. The formation of such conjugates could be relevant to the metabolism of 2-(3-Fluoro-4-methylbenzyl)benzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl compounds can be characterized by their spectroscopic features and reactivity. High-resolution fluorescence excitation spectra can provide information on the electronic states and rotational constants of such compounds . Additionally, the presence of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of benzoic acid derivatives. The detection limits and linear dynamic range of fluorogenic reagents, such as 3-benzoyl-2-quinolinecarboxaldehyde, for primary amines also highlight the high sensitivity of fluorinated compounds in analytical applications .

Scientific Research Applications

Thermodynamic Properties and Structure-Property Relationships

The thermodynamic properties of halogen-substituted benzoic acids, including compounds similar to 2-(3-Fluoro-4-methylbenzyl)benzoic acid, have been evaluated to develop structure-property relationships. This study is significant for understanding the energetic aspects of these compounds, which are important for material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Synthesis for PET Imaging

In the field of molecular imaging, particularly PET (Positron Emission Tomography), derivatives of 2-(3-Fluoro-4-methylbenzyl)benzoic acid have been synthesized for imaging the retinoid X receptor. This application demonstrates the compound's potential in developing novel tracers for medical imaging (Wang et al., 2014).

Gas Phase Spectroscopy

The microwave spectrum of mono-fluoro-benzoic acids, including those similar to 2-(3-Fluoro-4-methylbenzyl)benzoic acid, has been measured. Such studies are crucial for understanding the molecular structure and dynamics, which can be applied in various fields like atmospheric chemistry and environmental monitoring (Daly et al., 2015).

Crystallography and Electronic Structure

The crystallographic and electronic structures of benzoic acid derivatives, including compounds related to 2-(3-Fluoro-4-methylbenzyl)benzoic acid, have been studied using X-ray diffraction and molecular electrostatic potential calculation. Such research is essential for the development of new materials and understanding intermolecular interactions (Pramanik et al., 2019).

Doping of Polyaniline

Benzoic acid derivatives, such as 2-(3-Fluoro-4-methylbenzyl)benzoic acid, have been used as dopants for polyaniline, an important conducting polymer. This application highlights the compound's role in enhancing the electrical properties of polymers, which can be utilized in advanced technologies (Amarnath & Palaniappan, 2005).

Metabolism Study in Rats

The metabolic fate of compounds similar to 2-(3-Fluoro-4-methylbenzyl)benzoic acid has been studied in rats, focusing on the detection of metabolites. Such studies are crucial for understanding the biotransformation and potential biological effects of these compounds (Blackledge et al., 2003).

Synthesis of Diarylacetate Esters

The synthesis of diarylacetate esters, including 2-(3-Fluoro-4-methylbenzyl)benzoic acid, has been explored for applications in organic chemistry and pharmaceutical development. This research contributes to the synthesis of complex organic compounds (Bunce & Schammerhorn, 2005).

Safety And Hazards

Safety data sheets suggest that exposure to “2-(3-Fluoro-4-methylbenzyl)benzoic acid” should be avoided. It may form combustible dust concentrations in air and cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-[(3-fluoro-4-methylphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIPMXEAJZBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398468
Record name 2-(3-fluoro-4-methylbenzyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methylbenzyl)benzoic acid

CAS RN

313505-74-7
Record name 2-(3-fluoro-4-methylbenzyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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